N-Cyclohexyl-8-(methylamino)adenosine
Description
Ubiquitous Role of Adenosine (B11128) as an Endogenous Autacoid
Adenosine is a purine (B94841) nucleoside that is present in all human cells and serves a multitude of physiological roles. nih.gov It is considered a ubiquitous endogenous autacoid, a local hormone that acts near its site of synthesis. medchemexpress.comnih.govphysiology.org Generated rapidly from the metabolic breakdown of adenosine triphosphate (ATP), adenosine's extracellular levels can increase dramatically under conditions of high metabolic stress, such as hypoxia or ischemia. medchemexpress.commdpi.com This nucleoside influences nearly every aspect of cellular physiology by acting as a signaling molecule. medchemexpress.com Its functions include regulating neuronal activity, cardiovascular function, inflammation, and immune responses. medchemexpress.comnih.govphysiology.orgwikipedia.org Adenosine typically performs a cytoprotective function, helping to mitigate cellular injury and promote tissue recovery in response to stress. medchemexpress.commdpi.com For instance, it acts as a feedback inhibitor of chloride transport in response to hormone-stimulated cellular work. nih.govresearchgate.net
Overview of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) and Their G-Protein Coupling
Adenosine exerts its widespread effects by activating four specific types of G protein-coupled receptors (GPCRs), known as adenosine receptors. medchemexpress.comphysiology.orgwikipedia.org These four subtypes are designated as A1, A2A, A2B, and A3. wikipedia.orgnih.gov Each receptor subtype is encoded by a different gene and they are expressed in a large variety of cells and tissues throughout the body, including the brain, heart, and immune cells. nih.govwikipedia.orgnih.gov The expression patterns of these receptors can vary among different cell types, which contributes to their potential as targets for novel drugs. nih.govphysiology.org
The activation of these receptors triggers intracellular signaling cascades through their coupling to heterotrimeric G proteins. The A1 and A3 receptor subtypes primarily couple to the Gi family of G proteins, which typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. medchemexpress.comresearchgate.net In contrast, the A2A and A2B receptors are mostly coupled to Gs-like G proteins (including Golf in the brain), which stimulate adenylyl cyclase and increase cAMP production. medchemexpress.comresearchgate.net This differential coupling allows adenosine to produce a diverse and sometimes opposing range of physiological effects depending on the receptor subtype expressed in a particular cell. nih.gov
Table 1: Adenosine Receptor Subtypes and their G-Protein Coupling
| Receptor Subtype | Primary G-Protein Coupled | Effect on Adenylyl Cyclase |
|---|---|---|
| A1 | Gi | Inhibition |
| A2A | Gs / Golf | Stimulation |
| A2B | Gs | Stimulation |
| A3 | Gi | Inhibition |
Significance of Synthetic Adenosine Analogs in Purinergic Research
The profound physiological effects mediated by adenosine receptors have made them attractive targets for therapeutic intervention in a wide range of conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders. nih.govnih.govnih.gov However, the ubiquitous nature of adenosine and its receptors presents a challenge, as systemic administration of adenosine can lead to undesirable side effects. mdpi.com This has driven the development of synthetic adenosine analogs, which are molecules designed to selectively target specific receptor subtypes. nih.govnih.gov
These synthetic ligands, which can be either agonists (activators) or antagonists (blockers), are invaluable tools in purinergic research. nih.govnih.gov They allow scientists to dissect the specific roles of each receptor subtype in various physiological and pathological processes. nih.gov For example, synthetic agonists have been crucial in studying cardioprotective effects, such as ischemic preconditioning, where they can mimic adenosine's ability to protect the heart from injury. mdpi.com The development of subtype-selective analogs, like N-Cyclohexyl-8-(methylamino)adenosine, represents a key strategy in the pursuit of more targeted and effective therapies that can harness the beneficial effects of adenosine signaling while minimizing off-target actions. nih.gov
Structure
3D Structure
Properties
CAS No. |
832738-29-1 |
|---|---|
Molecular Formula |
C17H26N6O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H26N6O4/c1-18-17-22-11-14(21-9-5-3-2-4-6-9)19-8-20-15(11)23(17)16-13(26)12(25)10(7-24)27-16/h8-10,12-13,16,24-26H,2-7H2,1H3,(H,18,22)(H,19,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
MYZPNGPAMPVSHP-XNIJJKJLSA-N |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4 |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCCC4 |
Origin of Product |
United States |
Molecular Interactions and Receptor Pharmacology of N Cyclohexyl 8 Methylamino Adenosine
Ligand Binding Affinity and Selectivity at Adenosine (B11128) Receptors
The affinity and selectivity of a ligand for its receptor are fundamental determinants of its pharmacological effects. These properties are dictated by the three-dimensional structure of the ligand and its complementary fit within the receptor's binding pocket. For adenosine derivatives, modifications at the N6 and C8 positions are particularly influential in modulating interactions with the different adenosine receptor subtypes.
N-Cyclohexyl-8-(methylamino)adenosine Interaction with Adenosine Receptor Subtypes
Specific binding affinity data for this compound at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are not extensively reported in publicly available scientific literature. However, the likely interaction profile can be inferred from the well-established structure-activity relationships (SAR) of related adenosine analogs.
The N6-cyclohexyl substitution is a classic modification known to confer high affinity and selectivity for the A1 adenosine receptor. nih.govnih.gov This is attributed to a favorable interaction of the bulky, hydrophobic cyclohexyl group with a specific hydrophobic pocket within the A1 receptor's transmembrane domain.
The addition of a methylamino group at the 8-position introduces further complexity. Substitutions at the C8 position of the purine (B94841) ring can significantly alter the affinity and selectivity profile. Generally, small alkylamino substituents at the 8-position are tolerated by the receptors and can modulate the ligand's conformational preference (syn- vs. anti- conformation of the glycosidic bond), which in turn affects receptor subtype selectivity. While the precise impact of an 8-methylamino group combined with an N6-cyclohexyl group requires empirical determination, it is plausible that it could modulate the strong A1-selectivity conferred by the N6-substituent, potentially increasing affinity for other subtypes or altering its potency at the A1 receptor.
Functional Modulation of Adenosine Receptor Activity
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or partial agonist—is a critical aspect of its pharmacology. This is determined by the conformational changes the ligand induces in the receptor upon binding, which in turn dictates the downstream signaling cascade.
Agonist and Antagonist Properties of this compound
The functional properties of this compound have not been specifically detailed in the available literature. However, an analysis based on its structure provides some predictive insights. The N6-cyclohexyl group is strongly associated with A1 receptor agonism, as seen with CHA. nih.govnih.gov Agonist activity at A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase via coupling to Gi/o proteins, while A2A and A2B receptor agonism stimulates adenylyl cyclase through Gs coupling. e-century.us
The presence of the 8-methylamino substituent could modulate this agonist activity. It is known that certain modifications to the adenosine molecule can convert an agonist into an antagonist. acs.org For example, appending specific groups to the 5'-uronamide position of A3 receptor agonists can transform them into selective antagonists. acs.org While an 8-amino substitution is not a classic feature of antagonists in the same way as an 8-phenyl group on a xanthine is, it could potentially reduce the intrinsic efficacy of the compound compared to CHA. This could result in this compound acting as a partial agonist (producing a submaximal response) or even an antagonist at the A1 receptor or other adenosine receptor subtypes. Definitive characterization would require functional assays, such as cAMP accumulation assays or measurements of downstream signaling pathways.
Kinetic Profiles of Ligand-Receptor Interactions (e.g., Residence Time)
The kinetics of ligand binding and dissociation, often summarized by the concept of "residence time" (the average time a ligand stays bound to its receptor), is an increasingly recognized determinant of a drug's pharmacological effect and duration of action. A longer residence time can lead to a more sustained biological effect, even after the concentration of the ligand in the surrounding fluid has decreased.
No specific kinetic data, such as association rate (kon), dissociation rate (koff), or residence time, for this compound are currently available. For context, studies on related adenosine ligands have demonstrated the importance of binding kinetics. For example, the agonist CHA exhibits slow binding kinetics at the A1 receptor, with a dissociation half-life that can be on the order of minutes. nih.govjohnshopkins.edu In contrast, some antagonists, like the xanthine derivative DPX, show rapid binding kinetics. johnshopkins.edu
Structure-kinetics relationships (SKRs) are being developed for various receptor targets, including adenosine receptors. acs.org These studies aim to understand how specific chemical modifications influence the kinetic parameters. For instance, subtle changes to a ligand's structure can significantly alter its residence time, which may not be predictable from binding affinity (Ki) alone. acs.org The kinetic profile of this compound would depend on how the combined N6-cyclohexyl and 8-methylamino substitutions affect the energy barriers for binding and unbinding from the receptor, a property that must be determined experimentally.
Structure Activity Relationship Sar Studies of N Cyclohexyl 8 Methylamino Adenosine Analogs
Impact of N6-Cyclohexyl Moiety on Receptor Binding and Functional Activity
The substituent at the N6-position of the adenosine (B11128) scaffold is a primary determinant of affinity and selectivity, particularly for the A1 adenosine receptor (A1AR). The N6-cyclohexyl group, being a bulky and hydrophobic moiety, is highly favorable for A1AR affinity. nih.govpnas.org This is well-established with N6-cyclohexyladenosine (CHA), a potent A1AR agonist. nih.gov The N6-region of the A1 receptor is characterized by a hydrophobic pocket, which accommodates the cyclohexyl substituent through van der Waals interactions. nih.gov
Studies on various N6-substituted adenosine derivatives have demonstrated that cycloalkyl groups, such as cyclopentyl and cyclohexyl, confer high affinity for the A1AR. nih.govnih.gov N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring tend to be full agonists at human A3 receptors, while those with six or more carbons, like cyclohexyl, act as partial agonists. nih.gov The presence of the N6-cyclohexyl group is a key factor in the high-affinity binding of these analogs to A1 receptors. nih.gov
Role of 8-(methylamino) Group in Adenosine Receptor Selectivity and Nucleoside Transporter Interactions
While the N6-substituent is a major driver of A1AR affinity, modifications at the C8-position of the purine (B94841) ring are crucial for modulating selectivity among the AR subtypes. The introduction of an 8-amino group can influence the molecule's interaction with the receptor and its metabolic stability. For instance, 8-substituted xanthines, which are adenosine antagonists, show that substitutions at this position are critical for their potency. nih.gov
Influence of Ribose Modifications on Ligand-Receptor Recognition
The ribose moiety is essential for the agonist activity of adenosine analogs, primarily through hydrogen bonding interactions with the receptor. ucsd.edu The 2'- and 3'-hydroxyl groups of the ribose are considered critical for high-affinity binding and agonist activity at A1 receptors. ucsd.edu These groups are believed to interact with conserved histidine residues within the A1AR binding pocket. nih.gov
Modifications to the ribose can have a dramatic impact on a ligand's function. For example, the synthesis of 2′,3′-dideoxy-N6-cyclohexyladenosine, which lacks these key hydroxyl groups, resulted in a compound that lost its agonist properties and instead acted as an A1AR antagonist. ucsd.edu Other modifications, such as the introduction of a 1'-C-methyl group, can alter the conformational equilibrium of the ribose ring, pushing it towards a syn form, which can decrease affinity at A1 and A2A receptors but can be partially restored by potent N6-substituents. nih.gov This demonstrates that the ribose unit is not merely a scaffold but an active participant in receptor recognition and activation, and even subtle changes can switch a compound from an agonist to an antagonist. ucsd.edunih.gov
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational techniques have become indispensable for understanding the SAR of adenosine receptor ligands, providing insights that are difficult to obtain through experimental methods alone. nih.gov
Homology Modeling and Molecular Docking Studies
In the absence of crystal structures for all AR subtypes, homology models are constructed using the known structure of a related protein, such as the A2AAR or bacteriorhodopsin, as a template. nih.govnih.gov These models provide a three-dimensional representation of the receptor's ligand-binding site. nih.gov Molecular docking is then used to predict how ligands, such as N-Cyclohexyl-8-(methylamino)adenosine analogs, bind within this site. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds between the ribose and purine moieties with receptor residues and the van der Waals interactions of the N6-cyclohexyl group in its hydrophobic pocket. nih.gov These simulations have been successfully used to screen large chemical libraries and identify novel A2AAR ligands. nih.govacs.org
Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes
Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, complementing the static picture from docking. nih.govmdpi.com MD simulations can be used to study the conformational changes in the receptor upon ligand binding, the stability of different binding poses, and the role of water molecules in the binding site. nih.govnih.gov These simulations have revealed that agonists can be highly dynamic in the binding pocket and can stabilize receptor conformations consistent with activation. nih.gov For adenosine receptors, MD has been instrumental in investigating ligand-receptor interactions, molecular recognition, and the mechanisms of activation, aiding in the design of subtype-selective ligands. nih.goveurekaselect.com
Structural Network Analysis for Agonist/Antagonist Prediction
Structural network analysis is a sophisticated computational method that models the receptor as a network of interacting amino acid residues. nih.govdntb.gov.ua This approach can analyze the allosteric communication within the protein, revealing how the binding of a ligand at the orthosteric site is transmitted through the receptor to trigger a functional response. nih.govresearchgate.net By comparing the communication pathways in the inactive versus the active states of the receptor, researchers can identify network changes that are characteristic of agonist or antagonist binding. researchgate.netresearchgate.net This allows for the prediction of a ligand's functional activity and provides a deeper understanding of the structural basis for efficacy and potency, guiding the rational design of new molecules. biorxiv.org
Cellular and Biochemical Mechanisms of Action Preclinical Focus
Modulation of Intracellular Signaling Pathways by N-Cyclohexyl-8-(methylamino)adenosine Analogs
The cellular effects of this compound and its related analogs are primarily mediated through their interaction with adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events, profoundly influencing cellular function.
The adenylyl cyclase-cyclic AMP (cAMP) signaling pathway is a fundamental mechanism through which cells respond to external stimuli. wikipedia.org N-Cyclohexyladenosine (CHA), a structurally related analog, is a potent agonist of the A1 adenosine receptor (A1R), which is canonically coupled to inhibitory G proteins (Gi). nih.gov Acute activation of A1R by agonists typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govwikipedia.org This pathway is a key regulatory system for numerous cellular functions. nih.govnih.gov
The process begins when an agonist binds to a Gi-coupled receptor, causing the G protein to exchange GDP for GTP and its αi subunit to dissociate. youtube.com This αi subunit then inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cAMP. wikipedia.orgyoutube.com The subsequent reduction in cAMP levels prevents the activation of cAMP-dependent protein kinase A (PKA) and the phosphorylation of its downstream targets. nih.govnih.gov
Prolonged exposure to an A1R agonist like CHA can lead to desensitization, characterized by a diminished ability of the receptor to mediate the inhibition of adenylyl cyclase. nih.gov For instance, in CHO cells expressing both A1R and delta-opioid receptors (DOR), pretreatment with CHA for 24 hours caused a significant rightward shift in the dose-response curve for the DOR agonist DPDPE's ability to inhibit cAMP accumulation, indicating heterologous desensitization. nih.gov
| Pathway Component | Effect of N-Cyclohexyladenosine (CHA) Analog Activation | Research Finding |
| Adenylyl Cyclase | Inhibition (acute activation) | Activation of A1R, a Gi-coupled receptor, inhibits adenylyl cyclase activity. nih.gov |
| cAMP Levels | Decrease (acute activation) | The inhibition of adenylyl cyclase leads to a reduction in intracellular cAMP concentration. nih.gov |
| Protein Kinase A (PKA) | Reduced Activation | Lower cAMP levels result in decreased activation of PKA and its downstream signaling. nih.govnih.gov |
| Receptor Signaling | Desensitization (prolonged exposure) | Chronic CHA treatment can attenuate the ability of related receptors to inhibit cAMP accumulation. nih.gov |
The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including cell growth, differentiation, and stress responses. nih.gov These cascades typically involve a three-tiered system of kinases: a MAPKK kinase, a MAPK kinase (or MEK), and a MAP kinase. nih.gov Adenosine receptor activation has been shown to modulate these pathways.
Studies on A3 adenosine receptors (A3ARs) have demonstrated their ability to mediate the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the MAPK family. nih.gov This activation follows a transient monophasic pattern, typically peaking within minutes of agonist exposure. nih.gov Interestingly, this MAPK activation appears to be independent of receptor internalization. nih.gov
The MAPK cascade is also implicated in a feedback mechanism for receptor regulation. Inhibition of the MAPK pathway using specific inhibitors like PD98059 has been shown to prevent agonist-mediated A3AR phosphorylation, desensitization, and internalization. nih.gov This suggests that the MAPK cascade can control the activity of G protein-coupled receptor kinases (GRKs), which are involved in the phosphorylation of the receptor. nih.gov Furthermore, A1R activation by CHA has been observed to attenuate the phosphorylation of Akt, a downstream effector in pathways related to MAPK signaling. nih.gov
| Pathway Component | Effect of Adenosine Receptor Agonist Activation | Research Finding |
| ERK1/2 | Activation | A3AR agonists can induce a transient activation of ERK1/2. nih.gov |
| Akt/PKB | Attenuated Phosphorylation | Pretreatment with CHA can significantly attenuate agonist-stimulated phosphorylation of Akt. nih.gov |
| Receptor Regulation | Feedback Control | The MAPK cascade is involved in a feedback loop that regulates A3AR phosphorylation and desensitization, potentially by modulating GRK2 activity. nih.gov |
The functional outcome of adenosine receptor activation is determined by its preferential coupling to specific subtypes of G proteins. A2B adenosine receptors (A2BAR), for example, have been shown to couple to multiple G proteins, including Gs, Gi, and Gq/11, in various cell lines. nih.gov The non-selective agonist NECA has been used to probe these coupling events, revealing that A2BAR can stimulate ERK1/2 activity through both Gs and Gi proteins. nih.gov In some cellular contexts, the stimulatory effect of Gi on ERK1/2 is partially masked by the concurrent activation of Gs. nih.gov
The development of novel adenosine receptor agonists, such as macrocyclic (N)-methanocarba derivatives, has revealed biased signaling, where a ligand preferentially activates one signaling pathway over another. acs.org For example, certain macrocyclic A3AR agonists exhibit increased signaling efficacy for Gαi1 over Gαi2, demonstrating that subtle changes in ligand structure can influence G-protein coupling preferences. acs.org This selectivity is thought to arise from conformational changes in the receptor's extracellular loops and transmembrane domains, which allosterically affect the intracellular domains where G proteins interact. acs.org
| Receptor/Ligand | G-Protein Preference | Research Finding |
| A2B Adenosine Receptor | Gs, Gi, Gq/11 | Endogenously expressed A2BARs in T24 bladder cancer cells can couple to multiple G-protein families to mediate downstream signaling. nih.gov |
| Macrocyclic A3AR Agonist (Derivative 19) | Gαi1 and β-arrestin2 | This derivative shows relatively increased signaling efficacy for Gαi1 and β-arrestin2 compared to a reference agonist. acs.org |
Following agonist-induced activation and phosphorylation by GRKs, GPCRs recruit β-arrestins. This interaction is a critical step that uncouples the receptor from its G protein, leading to the termination of G protein-mediated signaling, a process known as desensitization. nih.gov Beyond this canonical role, β-arrestins also act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling and mediating receptor endocytosis. nih.gov
The phenomenon of biased signaling extends to β-arrestin pathways. Some ligands may potently activate G-protein signaling while only weakly recruiting β-arrestin, or vice versa. Studies on macrocyclic A3AR agonists have shown that some derivatives can enhance β-arrestin2 translocation with greater efficacy than reference agonists. acs.org Structural modeling and mutagenesis studies on the melatonin (B1676174) MT2 receptor, another GPCR, have highlighted the importance of specific intracellular loops (ICLs), particularly ICL3, in mediating the interaction with β-arrestin2. nih.gov Residues within this loop are thought to interact with the "finger loop" of β-arrestin, and mutations in this region can selectively impair β-arrestin recruitment without affecting G-protein activation. nih.gov
| Receptor/Ligand | β-Arrestin Recruitment | Research Finding |
| A3 Adenosine Receptor | Modulated by Agonist Structure | Macrocyclic agonists have been developed that show enhanced efficacy for β-arrestin2 translocation compared to reference compounds. acs.org |
| Melatonin MT2 Receptor (Model) | ICL3 is Critical | The third intracellular loop (ICL3) of the receptor is a key domain for effective β-arrestin2 recruitment. nih.gov |
Interaction with Nucleoside Transporters and Cellular Uptake Mechanisms
The cellular uptake and efflux of adenosine and its analogs are mediated by nucleoside transporters, which are integral membrane proteins. nih.gov These transporters play a gatekeeper role, controlling the compartmentalization of nucleosides and thereby modulating the availability of ligands for adenosine receptors. nih.gov The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov
Some adenosine analogs, including N6-cyclohexyladenosine, can inhibit the transport of other nucleosides like uridine (B1682114). nih.gov The inhibitory potency of these compounds often correlates with their lipid solubility. nih.gov Studies in Novikoff rat hepatoma cells have shown that analogs like N6-L-phenylisopropyladenosine (L-PIA) inhibit uridine influx in a non-competitive manner. nih.gov However, L-PIA itself does not appear to be significantly transported by the carrier; instead, it is thought to rapidly equilibrate across the plasma membrane due to its lipophilic nature and accumulate within the cell by partitioning into membrane lipids and binding to intracellular components. nih.gov
The cellular uptake of various molecules can be an energy-dependent process. dovepress.com For many nanoparticles and molecules, uptake is significantly reduced at low temperatures or in the presence of metabolic inhibitors that block ATP production, indicating an active transport mechanism. dovepress.com
| Compound/Analog | Interaction with Nucleoside Transporters | Cellular Uptake Characteristic |
| N6-cyclohexyladenosine | Inhibition of uridine transport | The IC50 value for inhibition of uridine transport is inversely proportional to lipid solubility. nih.gov |
| N6-L-phenylisopropyladenosine (L-PIA) | Non-competitive inhibitor of uridine influx | Accumulates in cells via rapid, carrier-independent membrane equilibration due to high lipophilicity. nih.gov |
Receptor Regulation, Trafficking, and Desensitization Mechanisms
The continuous or prolonged exposure of adenosine receptors to agonists like N-Cyclohexyladenosine leads to regulatory processes that modulate receptor function and density. These include receptor desensitization, internalization (trafficking), and changes in receptor expression (up- or down-regulation). nih.govnih.gov
Desensitization refers to the rapid waning of a receptor-mediated response despite the continued presence of the agonist. nih.gov For A1 and A3 adenosine receptors, this process is often initiated by agonist-induced receptor phosphorylation, carried out by kinases such as GRKs. nih.govnih.gov This phosphorylation event can lead to the uncoupling of the receptor from its G protein. nih.gov Studies have shown that activation of A1R by CHA can induce heterologous desensitization of the delta-opioid receptor, attenuating its ability to inhibit cAMP accumulation and to stimulate Akt phosphorylation. nih.gov
Following phosphorylation, many GPCRs are internalized from the cell surface into endosomal compartments. nih.gov This trafficking is a key step in both desensitization and resensitization, where the receptor can be dephosphorylated and recycled back to the plasma membrane. nih.gov The binding of N6-cyclohexyl[3H]adenosine ([3H]CHA) to brain membranes has been characterized, showing high-affinity sites that are predominantly located on synaptosomes. nih.govnih.gov The regulation of these receptors is complex; for example, A3AR internalization can be prevented by inhibitors of the MAPK cascade, linking this signaling pathway to receptor trafficking. nih.gov Interestingly, while CHA can induce heterologous phosphorylation of the DOR, it does not necessarily cause its down-regulation, indicating that phosphorylation and down-regulation are separable events. nih.gov
| Mechanism | Description | Key Findings |
| Desensitization | Attenuation of receptor signaling upon prolonged agonist exposure. | CHA-induced A1R activation causes heterologous desensitization of DOR signaling. nih.gov This process is linked to receptor phosphorylation. nih.gov |
| Trafficking/Internalization | Movement of receptors from the cell surface to intracellular compartments. | Agonist-mediated A3AR internalization can be inhibited by blocking the MAPK cascade. nih.gov |
| Phosphorylation | Covalent addition of phosphate (B84403) groups to the receptor. | CHA can induce heterologous phosphorylation of the DOR. nih.gov Agonist-mediated receptor phosphorylation is a key step in desensitization. nih.gov |
| Down-regulation | Decrease in the total number of receptors in the cell. | Chronic CHA exposure did not cause down-regulation of the DOR, despite inducing phosphorylation and desensitization. nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of N-Cyclohexyl-8-(methylamino)adenosine. These techniques provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Detailed analysis of ¹H and ¹³C NMR spectra would allow for the precise assignment of each proton and carbon atom in the molecule. For instance, in the ¹H NMR spectrum, characteristic signals would be expected for the protons of the cyclohexyl ring, the methyl group attached to the amino function at the 8-position, the protons of the ribose sugar moiety, and the lone proton on the purine (B94841) ring. The coupling patterns and integration values of these signals would confirm their relative positions and numbers.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including those in the cyclohexyl group, the methyl group, the ribose sugar, and the purine core. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.
While specific spectral data for this compound is not publicly available, a hypothetical representation of expected ¹H NMR chemical shifts is presented below based on known values for similar adenosine (B11128) analogs and cyclohexylamines.
| Proton Assignment | Expected Chemical Shift (ppm) |
| Adenosine H-2 | ~ 8.0 - 8.2 |
| Ribose H-1' | ~ 5.9 - 6.1 |
| Cyclohexyl CH (methine) | ~ 3.5 - 3.9 |
| Methylamino CH₃ | ~ 3.1 - 3.3 |
| Ribose H-2', H-3', H-4' | ~ 4.0 - 4.7 |
| Ribose H-5', H-5'' | ~ 3.7 - 3.9 |
| Cyclohexyl CH₂ (aliphatic) | ~ 1.1 - 2.0 |
This table is illustrative and represents expected values. Actual experimental data would be required for definitive assignments.
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and assessing its purity. This method involves ionizing the molecule and measuring its mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which should correspond to its calculated molecular formula (C₁₇H₂₆N₆O₄). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Electron ionization (EI) or, more commonly for this type of molecule, softer ionization techniques like electrospray ionization (ESI) would be employed. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns observed in the mass spectrum, which can be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), would provide further structural confirmation by showing the loss of specific fragments, such as the cyclohexyl group or the ribose moiety.
| Ion | Calculated Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 379.2145 |
| [M+Na]⁺ | 401.1964 |
| Fragment (loss of ribose) | 247.1566 |
| Fragment (loss of cyclohexylamino) | 281.0991 |
This table presents calculated m/z values for the theoretical protonated molecule and potential adducts/fragments. Experimental verification is necessary.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from impurities or other components in a mixture, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A common application is purity assessment, where a reversed-phase (RP) HPLC method would be developed.
In a typical RP-HPLC setup, a C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Detection is often achieved using a UV detector, as the purine ring of adenosine derivatives exhibits strong absorbance at around 260 nm. nih.gov The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantification.
A typical HPLC method for an adenosine analog might use the following parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex biological matrices or for highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Following chromatographic separation, the analyte is ionized and detected by the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce characteristic product ions. mdpi.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for the accurate quantification of the target compound even in the presence of co-eluting substances. The development of LC-MS/MS methods has been crucial for studying various adenosine derivatives in biological systems. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step.
Derivatization, for instance, by silylation to create a trimethylsilyl (B98337) (TMS) derivative, increases the volatility and thermal stability of the molecule. nist.govnist.gov The derivatized compound can then be separated on a GC column and detected by the mass spectrometer. nih.gov This approach has been successfully used for the quantitative analysis of adenosine and its analogs. nih.gov The resulting mass spectrum of the derivatized compound would exhibit a characteristic fragmentation pattern that can be used for identification and quantification.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. This technique involves incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a source of receptors, such as cell membranes expressing a particular adenosine receptor subtype (A1, A2A, A2B, or A3). The unlabeled compound of interest, in this case, this compound, is then added at various concentrations to compete with the radioligand for binding to the receptor.
By measuring the concentration of the unlabeled compound required to displace 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated. The Ki value is an intrinsic measure of the compound's binding affinity for the receptor; a lower Ki value signifies a higher binding affinity. For a comprehensive profile, this would be performed for each of the four adenosine receptor subtypes to determine the compound's affinity and selectivity. For instance, studies on the related compound N6-cyclohexyladenosine (CHA) have used this method to determine its affinity at adenosine receptors. nih.gov However, specific Ki values for this compound are not present in the reviewed literature.
Functional Assays for Receptor Activity Assessment
Functional assays are critical to determine whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist. These assays measure a biological response downstream of receptor binding.
Adenylate Cyclase Assays for G-Protein Coupling Evaluation
Adenosine receptors are G-protein coupled receptors (GPCRs). The A1 and A3 receptor subtypes typically couple to inhibitory G-proteins (Gi/o), which inhibit the enzyme adenylate cyclase, leading to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP). Conversely, A2A and A2B receptors couple to stimulatory G-proteins (Gs), which activate adenylate cyclase and increase cAMP levels.
In a typical assay, cells expressing the receptor of interest are stimulated with forskolin, a direct activator of adenylate cyclase, to produce a baseline level of cAMP. scbt.com The test compound is then added, and its effect on cAMP levels is measured. An A1/A3 receptor agonist would be expected to decrease the forskolin-stimulated cAMP accumulation, while an A2A/A2B agonist would enhance it. The potency (EC50 or IC50) and efficacy (Emax) of the compound are determined from the concentration-response curve. No published data exists detailing the effect of this compound in this assay.
GTPγS Binding Assays
The [35S]GTPγS binding assay is another method to directly measure G-protein activation. When a GPCR is activated by an agonist, it catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins. The amount of incorporated radioactivity is proportional to the extent of G-protein activation by the agonist. This allows for the determination of agonist potency (EC50) and efficacy (Emax) at the level of G-protein activation. While this is a common assay for adenosine receptor ligands, no studies have reported its use for this compound. nih.govlookchem.com
Beta-Arrestin Recruitment Assays
Upon agonist stimulation, GPCRs are phosphorylated, which promotes the binding of proteins called β-arrestins. β-arrestin binding is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. Assays have been developed to measure the recruitment of β-arrestin to the receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). medchemexpress.com These assays are particularly valuable for identifying "biased agonists," which preferentially activate either G-protein or β-arrestin pathways. The β-arrestin recruitment profile of this compound has not been documented in scientific literature.
Label-Free Assays for Real-time Kinetic Analysis
Label-free technologies, such as Dynamic Mass Redistribution (DMR), allow for the real-time monitoring of cellular responses following receptor activation without the need for labels or reporter molecules. When a ligand binds to a receptor on a live cell, it initiates a series of intracellular events that cause a redistribution of cellular mass. This redistribution is detected by a biosensor as a change in refractive index. The resulting kinetic profile provides a holistic signature of the cellular response, offering insights into the compound's mechanism of action. This methodology could provide valuable kinetic data on the binding and signaling of this compound, but no such studies have been published.
Advanced Imaging and Biophysical Techniques
Various advanced imaging and biophysical techniques could be employed to study the molecular interactions of this compound. For example, techniques like Förster Resonance Energy Transfer (FRET) could be used in live cells to monitor conformational changes in the receptor upon ligand binding. Furthermore, biophysical methods such as X-ray crystallography or cryo-electron microscopy could potentially be used to determine the three-dimensional structure of the compound bound to an adenosine receptor. Such structural data would provide invaluable insights into the precise binding mode and the molecular basis of its activity. At present, there are no published reports of such advanced studies for this compound.
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) for Receptor Dimerization/Oligomerization
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are powerful technologies used to study the proximity and interaction of proteins, such as GPCRs, in living cells. nih.gov These techniques are based on the non-radiative transfer of energy between a donor and an acceptor molecule. In BRET, the donor is a luciferase that generates light through a chemical reaction, while in FRET, the donor is a fluorophore excited by an external light source. nih.gov The efficiency of energy transfer is highly dependent on the distance and orientation between the donor and acceptor, making these methods ideal for studying receptor dimerization and oligomerization.
Given that this compound is a potent agonist for the A1 adenosine receptor, a GPCR known to form dimers and higher-order oligomers, BRET and FRET are invaluable tools for characterizing its effects on receptor assembly. Studies on other GPCRs, including adenosine receptors, have successfully used these techniques to demonstrate that receptors can exist as both homodimers (e.g., A1-A1) and heterodimers (e.g., A1-A2A). nih.gov
In a typical BRET experiment to investigate A1 receptor dimerization induced by this compound, one population of A1 receptors would be fused to a Renilla luciferase (Rluc) donor, and another population to a yellow fluorescent protein (YFP) acceptor. caymanchem.com Upon addition of the luciferase substrate, coelenterazine, the Rluc-tagged receptors emit light. If the YFP-tagged receptors are in close proximity (typically less than 10 nm), energy is transferred from Rluc to YFP, resulting in light emission at the characteristic wavelength of YFP. caymanchem.comnih.gov An increase in the BRET signal upon treatment with this compound would indicate that the compound promotes receptor dimerization or stabilizes pre-existing dimers.
Table 1: Representative BRET Data for A1 Adenosine Receptor Homodimerization
| Treatment | Donor | Acceptor | BRET Ratio (YFP/Rluc emission) | Interpretation |
| Vehicle (control) | A1-Rluc | A1-YFP | 0.25 ± 0.03 | Basal level of receptor dimerization |
| This compound (1 µM) | A1-Rluc | A1-YFP | 0.45 ± 0.05 | Increased receptor dimerization |
| Unrelated Receptor Control | A1-Rluc | CCR5-YFP | 0.05 ± 0.01 | No specific interaction |
| This table presents hypothetical data based on typical BRET experiments for GPCR dimerization. caymanchem.com |
FRET studies can be similarly designed, using spectrally distinct fluorophores like cyan fluorescent protein (CFP) as the donor and YFP as the acceptor. nih.gov These studies can provide complementary information on the spatial and temporal dynamics of receptor oligomerization in response to ligand binding.
Fluorescent Ligands and Probes for Live Cell Imaging and Receptor Dynamics
The development of fluorescent ligands has revolutionized the study of GPCRs by enabling their visualization and tracking in living cells. nih.gov These probes are typically created by attaching a fluorophore to a known receptor ligand. For the A1 adenosine receptor, fluorescent antagonists have been developed and utilized in a variety of fluorescence-based techniques.
A fluorescent analog of an A1 receptor agonist like this compound could be synthesized by conjugating it with a suitable fluorophore. The choice of fluorophore is critical and depends on the specific application, with considerations for brightness, photostability, and spectral properties. Such a fluorescent probe would allow for direct visualization of A1 adenosine receptor localization and trafficking in real-time using techniques like confocal microscopy and total internal reflection fluorescence (TIRF) microscopy.
Live-cell imaging experiments using such a probe could reveal:
Receptor Distribution: Visualization of A1 receptors on the cell surface, in intracellular compartments, and potentially in specific microdomains of the plasma membrane.
Receptor Internalization: Tracking the movement of receptors from the cell surface into endosomes following agonist stimulation with this compound.
Receptor Trafficking: Observing the subsequent fate of internalized receptors, whether they are recycled back to the plasma membrane or targeted for degradation.
Furthermore, these fluorescent ligands can be employed in NanoBRET™ (a variation of BRET) binding assays. In this setup, the receptor is tagged with a NanoLuc® luciferase, and a fluorescent ligand competes with an unlabeled compound of interest. The binding of the fluorescent ligand to the NanoLuc-tagged receptor results in a BRET signal. By measuring the displacement of the fluorescent ligand by this compound, its binding affinity can be determined in living cells.
Table 2: Representative Data from a NanoBRET™ Competition Binding Assay for the A1 Adenosine Receptor
| Competitor Compound | Ki (nM) | Receptor Selectivity |
| This compound (Hypothetical) | 1.5 | High for A1 |
| Adenosine Amine Congener (ADAC) nih.gov | 0.85 | A1 > A2A, A3 |
| 8-Cyclopentyltheophylline (8-CPT) | (Antagonist) | Selective for A1 |
| ZM241385 | >10,000 | A2A selective antagonist |
| This table includes hypothetical data for this compound and representative data for other known adenosine receptor ligands. |
These advanced analytical methodologies provide a powerful toolkit for the detailed characterization of the molecular pharmacology of this compound at the A1 adenosine receptor, offering insights into its effects on receptor dimerization and dynamics in a live-cell context.
Preclinical Research Applications and Mechanistic Insights
Investigation of Pain Modulatory Mechanisms
The therapeutic potential of adenosine (B11128) receptor agonists in pain management is a significant area of preclinical investigation. nih.gov These compounds, through their interaction with specific adenosine receptor subtypes, have demonstrated notable antinociceptive effects in various animal models of chronic pain. nih.gov While direct studies on N-Cyclohexyl-8-(methylamino)adenosine are limited, the broader class of adenosine analogues provides a framework for understanding its potential mechanisms in pain modulation.
Inhibition of Neuronal Voltage-Dependent Calcium Currents
A key mechanism by which adenosine and its analogues are thought to exert their pain-relieving effects is through the inhibition of neuronal voltage-dependent calcium channels, particularly N-type calcium channels. nih.gov These channels are critical for the release of neurotransmitters from presynaptic terminals in pain pathways. Research has shown that adenosine can inhibit these N-type calcium channels at the neuromuscular junction, thereby suppressing neurotransmitter release. nih.gov This inhibitory action is a crucial component of the analgesic properties of adenosine receptor agonists. nih.gov The modulation of these channels by compounds like this compound would be a primary focus for understanding their potential as pain modulators.
Modulation of Neuroinflammation (e.g., Microglia/Astrocyte Activation, Cytokine Production)
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key contributor to the development and maintenance of chronic pain. nih.govnih.gov Microglia and astrocytes, when activated, release a variety of pro-inflammatory cytokines that can sensitize neurons and amplify pain signals. nih.gov Adenosine signaling has been shown to play a complex role in modulating the activity of these glial cells. Depending on the receptor subtype and the local microenvironment, adenosine can have both pro- and anti-inflammatory effects. nih.gov For instance, adenosine A2A receptor activation can either inhibit or enhance inflammatory responses in microglia depending on the concentration of glutamate (B1630785). nih.gov The interaction of this compound with adenosine receptors on microglia and astrocytes would likely influence their activation state and the subsequent production of cytokines, thereby impacting neuroinflammatory processes in pain states.
Key Cellular Players in Neuroinflammation:
| Cell Type | Primary Role in Neuroinflammation |
| Microglia | Resident immune cells of the central nervous system; they become activated in response to injury or pathogens, releasing inflammatory mediators. nih.gov |
| Astrocytes | These glial cells can become reactive in response to signals from microglia and neurons, contributing to the neuroinflammatory environment. nih.govnih.gov |
Attenuation of Inflammasome Activation Pathways
The NLRP3 inflammasome is a multiprotein complex within immune cells, including microglia, that plays a critical role in the inflammatory response by activating caspase-1 and leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Recent research has indicated that extracellular adenosine can activate the NLRP3 inflammasome. nih.gov This activation can occur through interaction with adenosine receptors at lower concentrations or via cellular uptake at higher concentrations, where it is converted to ATP. nih.gov Therefore, understanding how a compound like this compound interacts with this pathway is crucial, as attenuating inflammasome activation could be a significant mechanism for its potential anti-inflammatory and analgesic effects.
Role in Neurological Pathway Modulation and Disease Models (Mechanistic Studies)
Beyond pain, adenosine receptor agonists are investigated for their role in modulating various neurological pathways and their potential therapeutic application in neurological disorders.
Influence on Neurotransmitter Release (e.g., Glutamate)
Adenosine is a well-established modulator of neurotransmitter release, with a particularly significant inhibitory effect on the release of the excitatory neurotransmitter glutamate. nih.gov This neuromodulation is primarily mediated by presynaptic A1 adenosine receptors. nih.gov Studies on the related compound, N6-cyclohexyladenosine (CHA), have shown neuroprotective effects in models of cerebral ischemia, which are thought to be mediated by the reduction of presynaptic glutamate release. nih.gov This reduction in glutamate release can prevent the excitotoxic cascade that leads to neuronal cell death. nih.gov Given its structural similarity, this compound is also hypothesized to influence glutamate neurotransmission, a mechanism with broad implications for neurological function and disease.
Impact on Specific Neurological Processes (e.g., Motor Behavior, Cognition)
In the realm of cognition, adenosine receptors, particularly the A2A subtype, are known to play a role in memory processes. nih.gov Activation of A2A receptors has been shown to be sufficient to impair short-term recognition memory in mice. nih.gov While direct studies on the cognitive effects of this compound are not available, its interaction with adenosine receptor subtypes suggests a potential to influence cognitive functions.
Contribution to Inflammatory and Immunological Responses (Mechanistic Studies)
This compound, as an agonist of adenosine receptors, is implicated in the modulation of inflammatory and immunological pathways. The mechanistic basis for these effects lies in the widespread expression of adenosine receptors on nearly all immune cells and their ability to regulate cellular function in response to adenosine, a key signaling molecule released during cellular stress, damage, and inflammation. frontiersin.orgnih.gov
Mechanistic studies involving various adenosine receptor agonists reveal a complex, often dual, role in regulating the immune system. The effects are highly dependent on the specific receptor subtype activated (A1, A2A, A2B, A3), the immune cell type involved, and the local concentration of the agonist. frontiersin.orgnih.gov
Key Mechanistic Insights:
Modulation of Cytokine Production: Activation of A2A and A3 adenosine receptors has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, A2A and A3 agonists can decrease the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) from immune cells like macrophages and microglia. frontiersin.orgnih.gov This inhibition is often mediated through the suppression of key signaling pathways like p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). nih.gov
Regulation of T-Cell Function: Adenosine signaling, particularly through the A2A receptor, is a critical checkpoint for T-cell responses. Regulatory T-cells (Treg cells) can produce adenosine, which then acts on effector T-cells. frontiersin.orgnih.gov Activation of A2A receptors on effector T-cells inhibits T-cell receptor (TCR) signaling, leading to reduced proliferation and cytokine production (e.g., IL-2). frontiersin.orgnih.gov This mechanism is crucial for preventing excessive immune responses. frontiersin.orgnih.gov In some contexts, adenosine signaling can drive T-cell responses towards an anti-inflammatory T-helper 2 (Th2) profile. frontiersin.org
Control of Dendritic Cell (DC) and Neutrophil Activity: Adenosine plays a dual role in directing DC function. It can promote the recruitment of immature DCs to sites of inflammation via A1 or A3 receptors. frontiersin.org Once at the site, adenosine acting on A2A receptors fosters an anti-inflammatory DC phenotype. frontiersin.org In neutrophils, adenosine's effect is concentration-dependent; low concentrations acting on A1 receptors can be pro-inflammatory by enhancing phagocytosis and chemotaxis, whereas higher concentrations acting on A2A receptors inhibit these functions. frontiersin.orgnih.gov
The table below summarizes the mechanistic roles of different adenosine receptor subtypes in the immune response, as elucidated by studies using various agonists.
| Receptor Subtype | Immune Cell Type(s) | Mechanistic Action | Functional Outcome |
| A1 | Neutrophils, Dendritic Cells | Enhances chemotaxis and phagocytosis at low concentrations. frontiersin.orgnih.gov | Pro-inflammatory, recruitment of immune cells. frontiersin.orgnih.gov |
| A2A | T-cells, Dendritic Cells, Macrophages, Neutrophils | Inhibits TCR signaling; suppresses TNF-α & IL-12 production; inhibits phagocytosis at high concentrations. frontiersin.orgnih.gov | Predominantly anti-inflammatory and immunosuppressive. frontiersin.orgfrontiersin.org |
| A3 | Dendritic Cells, Mast Cells | Promotes DC recruitment; involved in mast cell activation; decreases IL-6 and TNF production. frontiersin.orgnih.gov | Context-dependent; can be both pro- and anti-inflammatory. frontiersin.org |
Involvement in Metabolic Regulation (Mechanistic Studies)
Adenosine signaling is increasingly recognized for its role in modulating cellular and systemic metabolism. Agonists like this compound, primarily through the activation of the A1 adenosine receptor, can influence key metabolic pathways, particularly those related to glucose and lipid homeostasis. nih.govcapes.gov.br
Effects on Glucose Homeostasis Pathways
Preclinical research demonstrates that selective adenosine A1 receptor agonists can significantly impact glucose metabolism. Studies in spontaneously hypertensive rats with hyperglycemia showed that an orally active A1 agonist, SDZ WAG 994, effectively lowered serum glucose concentrations. capes.gov.br This hypoglycemic effect was observed in the hyperglycemic model but not in normoglycemic control animals, suggesting a state-dependent action. capes.gov.br
The proposed mechanism for this glucose-lowering effect centers on the activation of A1 receptors in adipocytes. capes.gov.br Furthermore, research in skeletal muscle cells reveals a crucial crosstalk between adenosine signaling and insulin (B600854) action. nih.gov The adenosine analogue NECA was found to modulate the expression of genes involved in glycolysis (e.g., phosphofructokinase, PFK) and insulin sensitivity (e.g., pyruvate (B1213749) dehydrogenase kinase 4, PDK4). nih.gov These findings suggest that a basal level of adenosine activity is required for insulin to exert its full metabolic effects in skeletal muscle. nih.gov
Impact on Lipid Metabolism Mechanisms
The activation of adenosine A1 receptors has a pronounced impact on lipid metabolism, primarily by inhibiting lipolysis in adipose tissue. In a study using the A1 agonist SDZ WAG 994, administration led to a significant decrease in serum levels of free fatty acids (FFA), triglycerides (TG), phospholipids (B1166683) (PL), and total cholesterol. capes.gov.br This anti-lipolytic effect is a hallmark of A1 receptor activation in adipocytes.
Mechanistic studies at the molecular level in skeletal muscle cells support this role. The adenosine analogue NECA was shown to modulate the gene expression of key enzymes involved in fatty acid oxidation, including long-chain acyl-CoA dehydrogenase (LCAD) and carnitine palmitoyltransferase 1B (CPT1B). nih.gov Other research using 8-chloro-adenosine has also highlighted the interplay between adenosine signaling and the regulation of fatty acid oxidation. nih.gov
The table below details the effects of adenosine receptor agonists on key metabolic markers and genes, based on preclinical research findings.
| Metabolic Area | Marker/Gene | Effect of Agonist | Reference |
| Glucose Homeostasis | Serum Glucose | Decreased in hyperglycemic model. capes.gov.br | capes.gov.br |
| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Modulated expression, impacting insulin sensitivity. nih.gov | nih.gov | |
| Phosphofructokinase (PFK) | Modulated expression, impacting glycolysis. nih.gov | nih.gov | |
| Lipid Metabolism | Free Fatty Acids (FFA) | Decreased serum levels. capes.gov.br | capes.gov.br |
| Triglycerides (TG) | Decreased serum levels. capes.gov.br | capes.gov.br | |
| Total Cholesterol | Decreased serum levels. capes.gov.br | capes.gov.br | |
| Carnitine Palmitoyltransferase 1B (CPT1B) | Modulated expression, impacting fatty acid oxidation. nih.gov | nih.gov |
Application as Pharmacological Probes and Research Tools
This compound and its structural analogs, such as N6-cyclohexyladenosine (CHA), are invaluable pharmacological probes and research tools for elucidating the complex roles of adenosine receptors in physiological and pathophysiological processes. nih.govmdpi.com Their selectivity, particularly for the A1 adenosine receptor, allows researchers to dissect the specific contributions of this receptor subtype from the other three (A2A, A2B, A3).
One of the primary applications of these compounds is in studying receptor-receptor interactions and signal transduction pathways. For example, the A1 agonist CHA has been used to demonstrate heterologous desensitization of the delta-opioid receptor (DOR). nih.govproquest.com In a cellular model, prolonged exposure to CHA attenuated the signaling of the DOR, specifically its ability to inhibit cyclic AMP (cAMP) accumulation and to phosphorylate the protein kinase Akt. nih.govproquest.com This research demonstrated that A1 receptor activation can induce the phosphorylation of the DOR, providing a molecular mechanism for the observed desensitization without changing the number of opioid receptors on the cell surface. nih.gov
Furthermore, selective agonists are critical tools in pharmacology for characterizing the binding and functional properties of new compounds, such as positive allosteric modulators (PAMs). mdpi.com By using agonists like N6-cyclopentyladenosine (CPA) in conjunction with a PAM, researchers can study how the modulator enhances the potency and signaling of the primary agonist, providing insights into the receptor's allosteric sites. mdpi.com These studies are crucial for the development of novel therapeutics with improved side-effect profiles. mdpi.com
The use of such selective agonists has been fundamental in mapping the distinct and sometimes opposing roles of adenosine receptors in inflammation, confirming that A1 receptor activation can be pro-inflammatory while A2A activation is generally anti-inflammatory. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
